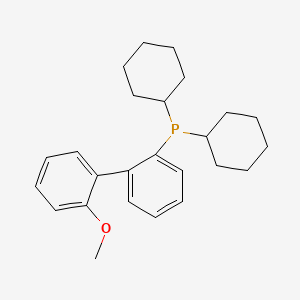

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h8-11,16-21H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJPHYNYXMEWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472949 | |

| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255835-82-6 | |

| Record name | Dicyclohexyl(2'-methoxy[1,1'-biphenyl]-2-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Dicyclohexylphosphino)-2'-methoxybiphenyl IUPAC name

An In-depth Technical Guide: dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane

Executive Summary

This technical guide provides a comprehensive overview of dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane, a highly effective monodentate biaryl phosphine ligand. Known for its role in facilitating challenging transition-metal-catalyzed cross-coupling reactions, this ligand combines significant steric bulk with specific electronic properties to enhance catalytic activity, stability, and selectivity. We will delve into its nomenclature, physicochemical properties, synthesis, and mechanistic role in catalysis. Furthermore, this guide presents detailed, field-proven protocols for its application in key organic transformations, offering researchers and drug development professionals the foundational knowledge required to effectively leverage this powerful catalytic tool.

Core Concepts: Nomenclature and Structure

dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane is a member of the well-established Buchwald family of electron-rich, sterically hindered phosphine ligands. These ligands are instrumental in modern organic synthesis, particularly for palladium-catalyzed reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

The systematic IUPAC name for this compound is dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane [1]. Its structure is characterized by a dicyclohexylphosphino group attached to a 2-substituted biphenyl backbone, which features a methoxy group at the 2'-position. This precise arrangement is critical to its function.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane[1] |

| CAS Number | 255835-82-6[1][2] |

| Common Synonyms | 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl[1][2][3], Dicyclohexyl(2'-methoxy-[1,1'-biphenyl]-2-yl)phosphine[2][4] |

| Molecular Formula | C₂₅H₃₃OP[1] |

| Molecular Weight | 380.5 g/mol [1] |

Physicochemical Properties and Safe Handling

Understanding the physical properties and stability of the ligand is paramount for its successful application and storage.

Table 2: Key Physicochemical Properties

| Property | Description | Source |

|---|---|---|

| Appearance | Colorless or slightly yellow crystalline powder. | [4] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran (THF), and toluene. | [1][4] |

| Stability | Air-sensitive. Handling and storage under an inert atmosphere (e.g., nitrogen or argon) are crucial to prevent oxidation of the phosphine group, which would render it catalytically inactive. |[5] |

Handling and Storage Protocols

Due to its air sensitivity, all manipulations should be performed using standard Schlenk line or glovebox techniques.

-

Storage: Store the compound in a tightly sealed container within a desiccator or glovebox, away from heat and oxidizing agents[4].

-

Handling: When handling outside of a controlled atmosphere, work quickly and use inert gas blanketing. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves[4]. For detailed safety information, consult the Safety Data Sheet (SDS)[2][6].

Ligand Synthesis: A Modern Approach

The synthesis of biaryl phosphine ligands has evolved to improve efficiency and scalability. A notable one-pot synthesis developed by Buchwald and colleagues circumvents the need for pre-formed biphenyl substrates, streamlining the process.[1]

Synthesis Rationale and Workflow

This methodology relies on the in-situ formation of a Grignard reagent, which then participates in a coupling reaction, followed by the introduction of the phosphine moiety. This convergent approach is highly efficient. The synthesis commences with 2-methoxyphenylmagnesium bromide and 1-bromo-2-chlorobenzene.[1] The reaction proceeds in tetrahydrofuran, followed by the addition of copper(I) chloride and chlorodicyclohexylphosphine to yield the final product.[1]

References

An In-depth Technical Guide to 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl (SPhos)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Excellence of a Privileged Ligand

In the landscape of modern synthetic organic chemistry, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the synthesis of complex molecular architectures with unprecedented efficiency. Central to the success of these transformations is the rational design of phosphine ligands that modulate the reactivity and stability of the palladium catalyst. 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, commonly known by its trivial name SPhos, stands as a testament to the power of ligand architecture in catalysis.[1] With the CAS number 255835-82-6, SPhos has carved a niche as a highly effective, electron-rich, and sterically demanding monodentate ligand, pivotal for challenging cross-coupling reactions.[1]

This guide provides a comprehensive technical overview of SPhos, from its fundamental physicochemical properties and synthesis to its mechanistic nuances and practical applications in catalysis, particularly within the pharmaceutical and fine chemical industries.

Physicochemical Properties and Structural Attributes

A thorough understanding of a ligand's physical and structural characteristics is fundamental to appreciating its function. The key identifiers and properties of SPhos are summarized below.

| Property | Value |

| CAS Number | 255835-82-6[2][3][4] |

| Molecular Formula | C₂₅H₃₃OP[2] |

| Molecular Weight | 380.5 g/mol [2] |

| IUPAC Name | dicyclohexyl-[2-(2-methoxyphenyl)phenyl]phosphane[2] |

| Appearance | Colorless or slightly yellow crystal powder[5] |

| Melting Point | Approximately 90-94 °C[5] |

| Solubility | Soluble in organic solvents like dichloromethane and carbon disulfide[5] |

The structure of SPhos is characterized by a biphenyl backbone with a dicyclohexylphosphino group on one phenyl ring and a methoxy group on the other.[2] This specific arrangement of bulky and electron-donating groups is not coincidental; it is the very source of its exceptional catalytic activity. The two cyclohexyl rings provide significant steric bulk around the phosphorus atom, which promotes the formation of monoligated, highly reactive palladium(0) species, a crucial intermediate in many catalytic cycles.[6][7]

The Synthesis of SPhos: A Streamlined Approach

The preparation of SPhos can be achieved through various synthetic routes. A notable and experimentally convenient one-pot protocol begins with 1,3-dimethoxybenzene.[8] Another common method involves the reaction of 2-methoxyphenylmagnesium bromide with 1-bromo-2-chlorobenzene in tetrahydrofuran, followed by the addition of copper(I) chloride and chlorodicyclohexylphosphine.[2] This approach efficiently constructs the biaryl backbone and introduces the phosphine functionality in a sequential manner.[2]

Mechanism of Action: The Interplay of Steric and Electronic Effects

The efficacy of SPhos in palladium-catalyzed cross-coupling reactions stems from a sophisticated interplay of steric and electronic factors.

-

Steric Influence : The bulky dicyclohexylphosphino group creates a sterically hindered environment around the palladium center.[2][4] This bulkiness facilitates the reductive elimination step, which is often the product-forming step in the catalytic cycle, and helps to prevent the formation of undesired dimeric palladium species.

-

Electronic Contribution : The phosphine group is a strong electron donor, which increases the electron density on the palladium atom.[7] This enhanced electron density promotes the oxidative addition of the aryl halide to the palladium(0) center, which is frequently the rate-limiting step of the catalytic cycle.[8][9]

-

The Role of the Methoxy Group : The 2'-methoxy group is not merely a passive substituent. Computational studies have suggested that the oxygen atom of the methoxy group can engage in a stabilizing interaction with the palladium center in the oxidative addition intermediate.[8] This interaction is believed to further stabilize this key intermediate, contributing to the overall efficiency of the catalyst.[8][10]

The synergistic combination of these features makes SPhos a powerful ligand for activating challenging substrates, such as unactivated aryl chlorides, and for promoting reactions at lower catalyst loadings and milder temperatures.[8][11]

Applications in Catalysis: Enabling Challenging Transformations

SPhos has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, making it a go-to ligand for many synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The SPhos-palladium catalyst system exhibits unprecedented activity and scope in this reaction, effectively coupling a wide range of aryl and heteroaryl halides with boronic acids.[8] This includes the coupling of sterically hindered substrates and unactivated aryl chlorides, often at room temperature and with very low catalyst loadings.[8][11]

Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, as nitrogen-containing compounds are ubiquitous in pharmaceuticals.[12] SPhos has proven to be an outstanding ligand for this transformation, facilitating the coupling of a broad array of aryl halides with various primary and secondary amines.[13] The high reactivity of the SPhos-based catalyst allows for the amination of challenging substrates, including those bearing sensitive functional groups.[14]

Below is a generalized catalytic cycle for the Buchwald-Hartwig amination reaction, illustrating the key steps where the SPhos ligand plays a critical role.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of how SPhos is employed in common cross-coupling reactions. Researchers should always conduct their own optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using an SPhos-based catalyst system.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium source (e.g., palladium(II) acetate, 1-2 mol%), SPhos (2-4 mol%), the arylboronic acid (1.2 equivalents), and a base (e.g., potassium phosphate, 2-3 equivalents).

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).

-

Substrate Addition : Add the aryl chloride (1.0 equivalent) to the reaction mixture.

-

Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC/LC-MS.

-

Work-up : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

This compound is an air-sensitive compound and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine.[1] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3][15] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this reagent.

Conclusion: A Versatile Tool for Modern Synthesis

This compound (SPhos) has firmly established itself as a privileged ligand in the chemist's toolbox for palladium-catalyzed cross-coupling reactions. Its well-defined structural features, which impart a unique combination of steric bulk and electron-donating character, enable the efficient synthesis of a vast array of complex organic molecules. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing the application of SPhos is not just advantageous—it is essential for the continued innovation and advancement of synthetic chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 255835-82-6 [smolecule.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. CAS 255835-82-6: 2-(Dicyclohexylphosphino)-2'-methoxybiphe… [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. leapchem.com [leapchem.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 14. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl (SPhos)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, a prominent member of the Buchwald family of biaryl phosphine ligands. Known commercially as SPhos, this air-stable ligand has become indispensable in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural features—a bulky, electron-rich dicyclohexylphosphino group and a strategically positioned methoxy substituent—confer exceptional catalytic activity, stability, and broad substrate scope. This document details a reliable synthetic protocol, comprehensive characterization data, critical handling procedures, and the mechanistic underpinnings of its catalytic prowess, serving as a vital resource for professionals in chemical research and pharmaceutical development.

Introduction: The Significance of SPhos in Modern Catalysis

This compound, with the CAS Registry Number 255835-82-6, is a monodentate biaryl phosphine ligand that has revolutionized the field of transition-metal catalysis.[1] Developed in the laboratory of Professor Stephen L. Buchwald, SPhos belongs to a class of ligands designed to enhance the efficiency of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

The efficacy of SPhos stems from its distinct architecture. The two bulky dicyclohexyl groups on the phosphorus atom create a sterically demanding environment around the metal center.[1] This steric hindrance promotes the crucial reductive elimination step in the catalytic cycle and helps to stabilize the active, monoligated palladium(0) species, which is often the true catalyst.[2] Concurrently, the electron-donating nature of the phosphine enhances the rate of the oxidative addition step. The 2'-methoxy group is also believed to play a role in stabilizing the catalyst and influencing its electronic properties.[1][3]

These combined features make SPhos a highly versatile and powerful ligand for numerous transformations, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck coupling reactions.[1][4][5] Its ability to facilitate reactions with challenging substrates, such as unactivated aryl chlorides, under mild conditions has made it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[6][7]

Synthesis of this compound

The synthesis of SPhos can be accomplished through various routes. A common and efficient method involves a one-pot procedure starting from commercially available precursors. This approach avoids the isolation of intermediates, making it experimentally convenient for laboratory-scale preparation.[2]

Synthetic Workflow

The synthesis hinges on the formation of the biphenyl backbone followed by phosphination. A Grignard-based coupling strategy is frequently employed.

Caption: Synthetic workflow for SPhos.

Detailed Experimental Protocol

Warning: This procedure involves pyrophoric reagents (n-Butyllithium) and air-sensitive compounds. It must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using appropriate Schlenk line or glovebox techniques. All glassware must be oven-dried before use.

Reagents & Equipment:

-

2-Bromoanisole

-

Magnesium turnings

-

2-Chlorobromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes)

-

Chlorodicyclohexylphosphine (Cy₂PCl)

-

Oven-dried, three-neck round-bottom flask with magnetic stir bar

-

Condenser, dropping funnel, and septa

-

Schlenk line or glovebox setup

Procedure:

-

Grignard Reagent Formation: To a three-neck flask charged with magnesium turnings (1.2 eq), add a solution of 2-bromoanisole (1.0 eq) in anhydrous THF via a dropping funnel. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

Biaryl Coupling: Cool the resulting Grignard reagent to room temperature. Add a solution of 2-chlorobromobenzene (1.1 eq) in anhydrous THF. The mixture is then heated to reflux for several hours to form 2-chloro-2'-methoxybiphenyl. Monitor the reaction by TLC or GC-MS for completion.

-

Lithiation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.2 eq) dropwise. The solution will typically change color, indicating the formation of the lithiated biphenyl intermediate. Stir at this temperature for 1-2 hours.

-

Phosphination: While maintaining the temperature at -78 °C, slowly add chlorodicyclohexylphosphine (1.2 eq). After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.[8]

-

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized SPhos ligand. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

NMR Spectroscopy

NMR is the most powerful tool for structural elucidation of SPhos. ¹H, ¹³C, and ³¹P NMR spectra provide a complete picture of the molecule.

-

³¹P NMR: This is the most direct method for characterizing phosphine ligands. SPhos exhibits a single, sharp resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift is indicative of the trivalent phosphorus atom's electronic environment.[9][10] An oxidized impurity (SPhos oxide) would appear at a significantly different chemical shift (typically downfield).[11][12]

-

¹H NMR: The proton spectrum will show distinct regions for the aromatic protons of the biphenyl backbone, the methoxy group protons (a singlet), and the aliphatic protons of the two cyclohexyl rings (a complex series of multiplets).

-

¹³C NMR: The carbon spectrum complements the proton data, showing resonances for all unique carbon atoms. Couplings between phosphorus and adjacent carbon atoms (J-coupling) can often be observed, providing further structural confirmation.[11]

Expected Characterization Data

The following table summarizes typical analytical data for SPhos.

| Property | Value / Description |

| Molecular Formula | C₂₅H₃₃OP[1] |

| Molecular Weight | 380.50 g/mol [1] |

| Appearance | White to off-white crystalline solid[13] |

| Melting Point | 164-166 °C[14] |

| ³¹P NMR (CDCl₃) | Approximately -10 ppm.[11][15] This upfield shift is characteristic of electron-rich trialkyl/aryl phosphines. |

| ¹H NMR (CDCl₃, δ ppm) | ~7.0-7.8 (m): Aromatic protons. ~3.7 (s): Methoxy (-OCH₃) protons. ~1.0-2.5 (m): Cyclohexyl (-C₆H₁₁) protons. |

| ¹³C NMR (CDCl₃, δ ppm) | ~110-160: Aromatic carbons. ~55: Methoxy carbon. ~25-40: Cyclohexyl carbons. Note: Carbons on the biphenyl ring directly bonded to or near the phosphorus atom will show splitting due to C-P coupling.[11] |

| Mass Spectrometry (ESI+) | m/z: 381.23 [M+H]⁺ (Calculated for C₂₅H₃₄OP⁺) |

Applications in Palladium-Catalyzed Cross-Coupling

SPhos is a ligand of choice for a multitude of palladium-catalyzed reactions due to its ability to form highly active and stable catalysts.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organohalide, is a cornerstone of modern synthesis. The SPhos ligand is exceptionally effective in this transformation.[2][16]

The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0)L (where L=SPhos) species reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide. This step is typically base-mediated.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0)L catalyst.

Caption: Simplified Suzuki-Miyaura catalytic cycle using SPhos.

Key Advantages in Catalysis

-

High Activity: Enables reactions at low catalyst loadings (down to ppm levels in some cases) and at room temperature.[2]

-

Broad Substrate Scope: Effectively couples a wide range of aryl/heteroaryl chlorides, bromides, and triflates with various boronic acids and esters.[7]

-

Steric Tolerance: The ligand's bulk allows for the coupling of highly hindered substrates that are challenging for other catalyst systems.

-

Stability: SPhos is an air-stable solid, simplifying handling and storage compared to many other sensitive phosphine ligands.[6]

Handling, Storage, and Safety

While SPhos is considered air-stable as a solid, standard laboratory safety practices for handling fine chemicals should be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17] Avoid inhalation of dust by handling in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Long-term storage under an inert atmosphere is recommended to prevent gradual oxidation of the phosphine, which can diminish its catalytic activity.

-

Safety: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air.[17] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

This compound (SPhos) stands as a testament to the power of rational ligand design in catalysis. Its unique combination of steric bulk and electronic properties has established it as a highly versatile and robust ligand for palladium-catalyzed cross-coupling reactions. For researchers in drug discovery, process chemistry, and materials science, a thorough understanding of its synthesis, characterization, and application provides a strategic advantage in the efficient construction of complex molecular architectures. This guide serves as a foundational resource to harness the full potential of this exceptional catalytic tool.

References

- 1. Buy this compound | 255835-82-6 [smolecule.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 4. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 657408-07-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 11. magritek.com [magritek.com]

- 12. benchchem.com [benchchem.com]

- 13. chembk.com [chembk.com]

- 14. Sphos - 2-二环己基膦基-2 ,6 -二甲氧基联苯,97 [sigmaaldrich.com]

- 15. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]

- 16. SPhos - Wikipedia [en.wikipedia.org]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl (SPhos)

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, a prominent member of the Buchwald biaryl phosphine ligands, widely known by its trivial name, SPhos. Developed by the Buchwald group, SPhos has become an indispensable tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[1] Its remarkable efficacy is intrinsically linked to its unique molecular architecture. This document will dissect the structural features of SPhos, correlating them to its reactivity and catalytic prowess. We will delve into its synthesis, spectroscopic characterization, and its pivotal role in facilitating challenging chemical transformations. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this powerful catalytic ligand.

Introduction: The Advent of a Privileged Ligand

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency.[2] The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. The Buchwald-type biaryl phosphines, a class of bulky and electron-rich ligands, have emerged as particularly effective in promoting these reactions.[3][4] Among them, SPhos (2-Dicyclohexylphosphino)-2'-methoxybiphenyl stands out for its broad applicability and exceptional performance, especially in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][7]

The power of SPhos lies in its meticulously designed structure. The combination of a sterically demanding dicyclohexylphosphino group and an electron-donating methoxy substituent on the biphenyl backbone creates a unique electronic and steric environment around the metal center.[8] This architecture enhances the rates of crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to highly efficient and versatile catalyst systems.[1][9]

Unraveling the Molecular Architecture of SPhos

The systematic IUPAC name for SPhos is Dicyclohexyl(2'-methoxy-[1,1'-biphenyl]-2-yl)phosphine.[10] Its molecular formula is C₂₅H₃₃OP, with a molecular weight of 380.50 g/mol .[10][11]

Key Structural Features

The SPhos molecule is characterized by several key structural components that collectively contribute to its catalytic efficacy:

-

Biaryl Backbone: The biphenyl scaffold provides a rigid and sterically defined framework. The atropisomerism inherent in substituted biphenyls can, in some derivatives, be exploited for asymmetric catalysis.[12][13]

-

Dicyclohexylphosphino Group: This bulky group is a primary determinant of the ligand's steric profile. The large cone angle of the dicyclohexylphosphino moiety promotes the formation of monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions.[14][15] This steric hindrance also facilitates the reductive elimination step, which is crucial for product formation and catalyst turnover.

-

2'-Methoxy Group: The methoxy group at the ortho-position of the second phenyl ring is an electron-donating substituent. This increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the ligand.[8] This electronic enrichment of the palladium center is believed to accelerate the rate of oxidative addition, the initial step in many catalytic cycles.[14]

Conformational Dynamics

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the conformational flexibility of SPhos and its palladium complexes.[14][16] The orientation of the dicyclohexyl groups and the dihedral angle of the biphenyl backbone can vary depending on the coordination environment.[14] These conformational changes play a significant role in the catalytic cycle, influencing the stability of intermediates and the energy barriers of transition states.[16]

Synthesis and Characterization

The synthesis of SPhos is a multi-step process that is achievable in a well-equipped organic chemistry laboratory. A general and robust protocol has been developed, making this important ligand readily accessible.[17][18]

Synthetic Protocol: A Step-by-Step Guide

A common synthetic route to SPhos involves a Suzuki-Miyaura coupling to construct the biaryl backbone, followed by phosphination.

Step 1: Suzuki-Miyaura Coupling to form 2-Methoxy-2'-bromobiphenyl

-

To a reaction vessel, add 2-methoxyphenylboronic acid (1.0 equivalent), 1,2-dibromobenzene (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.08 equivalents).

-

The vessel is made inert by evacuating and backfilling with argon or nitrogen.

-

Anhydrous solvent (e.g., toluene) and an aqueous solution of a base (e.g., 2.0 M potassium carbonate, 2.0 equivalents) are added.

-

The reaction mixture is heated (typically to 80-100 °C) and stirred until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.

-

After cooling, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Phosphination to yield SPhos

-

The purified 2-methoxy-2'-bromobiphenyl is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A strong organolithium base, such as n-butyllithium, is added dropwise to effect a lithium-halogen exchange.

-

Chlorodicyclohexylphosphine is then added to the resulting aryllithium species.

-

The reaction is allowed to warm to room temperature and then quenched, typically with an aqueous solution.

-

The product is extracted, and the organic layer is washed, dried, and concentrated. The crude SPhos is then purified, often by crystallization.

Spectroscopic Characterization

The identity and purity of synthesized SPhos are confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of SPhos displays characteristic signals for the aromatic protons of the biphenyl backbone, the methoxy group protons, and the aliphatic protons of the dicyclohexyl groups.[19][20][21]

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon framework of the molecule, with distinct resonances for the aromatic, methoxy, and cyclohexyl carbons.[19][20]

-

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing phosphine ligands.[22][23] SPhos exhibits a single, sharp resonance in its ³¹P NMR spectrum, typically around -10 ppm (in CDCl₃), confirming the presence of a single phosphorus environment.[19][20]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of SPhos.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-O stretching of the methoxy group and the P-C bonds.

Table 1: Key Spectroscopic Data for SPhos

| Spectroscopic Technique | Key Features and Chemical Shifts (in CDCl₃) |

| ¹H NMR | Aromatic protons, methoxy protons (~3.7 ppm), aliphatic protons of cyclohexyl groups.[19][21] |

| ¹³C NMR | Aromatic carbons (110-160 ppm), methoxy carbon (~55 ppm), aliphatic carbons (20-40 ppm).[20] |

| ³¹P NMR | Single resonance around -10 ppm.[19][20] |

The Role of SPhos in Catalysis: A Mechanistic Perspective

The exceptional performance of SPhos in palladium-catalyzed cross-coupling reactions is a direct consequence of its molecular structure. The interplay of its steric bulk and electron-donating properties favorably influences the key steps of the catalytic cycle.[1][17]

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, which forms C-C bonds between aryl halides and organoboron compounds, the SPhos ligand promotes high catalytic activity, even with challenging substrates like sterically hindered aryl chlorides.[5][7]

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling with SPhos

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPhos - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 255835-82-6 [smolecule.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound, CAS No. 255835-82-6 - iChemical [ichemical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]

- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 16. What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]

- 20. magritek.com [magritek.com]

- 21. asahilab.co.jp [asahilab.co.jp]

- 22. nmr.oxinst.com [nmr.oxinst.com]

- 23. 31Phosphorus NMR [chem.ch.huji.ac.il]

The Unseen Architect: A Technical Guide to the Mechanism of SPhos in Palladium-Catalyzed Cross-Coupling Reactions

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science. The success of these transformations is critically dependent on the choice of ligand that coordinates to the palladium center. Among the pantheon of phosphine ligands, 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl (SPhos) has emerged as a particularly powerful and versatile ligand, demonstrating remarkable efficacy in a wide range of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. This in-depth technical guide elucidates the core mechanism of action of SPhos in catalysis, providing a detailed examination of its structural attributes and their profound influence on the key elementary steps of the catalytic cycle. Through a synthesis of established literature and field-proven insights, this guide aims to equip researchers with a robust understanding of not only how SPhos functions but why it exhibits such exceptional catalytic prowess.

Introduction: The Rise of a Privileged Ligand

The evolution of palladium-catalyzed cross-coupling has been intrinsically linked to the development of sophisticated phosphine ligands.[1][2] These ligands are not mere spectators but active participants that modulate the steric and electronic properties of the palladium catalyst, thereby dictating its reactivity, stability, and selectivity. SPhos, a member of the Buchwald family of biaryl phosphine ligands, is characterized by a unique combination of a bulky, electron-rich dicyclohexylphosphino group and a strategically positioned 2'-methoxy group on the biaryl backbone.[2][3] This specific architecture is the key to its broad applicability and high performance, particularly in challenging transformations involving sterically hindered substrates and unreactive aryl chlorides.[2] This guide will dissect the intricate interplay of these structural features within the catalytic cycle, offering a granular view of SPhos's mechanism of action.

The Catalytic Cycle: A Symphony of Elementary Steps Orchestrated by SPhos

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, proceeds through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5] SPhos plays a pivotal role in optimizing each of these stages.

Activation of the Precatalyst: Generating the Active Catalyst

Most palladium-catalyzed reactions commence with a Pd(II) precatalyst, which must be reduced in situ to the catalytically active Pd(0) species.[6] The bulky and electron-rich nature of SPhos facilitates this process. When a Pd(II) source like Pd(OAc)₂ is used, SPhos can promote the reduction, often with the assistance of other reagents in the reaction mixture, to generate the active LPd(0) complex, where L represents the SPhos ligand.[7] The use of pre-formed Pd(II) precatalysts, such as SPhos Pd G3, offers a more direct route to the active catalyst, bypassing potentially problematic in situ reduction steps.[3]

Oxidative Addition: The Rate-Determining Step

Oxidative addition, the insertion of the Pd(0) center into the carbon-halide bond of the electrophile, is often the rate-limiting step of the catalytic cycle.[4] The unique attributes of SPhos are instrumental in accelerating this crucial step.

-

Electron-Richness: The dicyclohexylphosphino group is a strong σ-donor, increasing the electron density on the palladium center. This heightened electron density enhances the nucleophilicity of the palladium, making it more reactive towards the electrophilic carbon-halide bond.[8]

-

Steric Bulk: The significant steric hindrance imparted by the dicyclohexyl groups promotes the formation of a monoligated palladium species (LPd(0)).[2] This coordinatively unsaturated complex is more reactive in oxidative addition compared to a bis-ligated species.

The combination of these electronic and steric effects makes SPhos-ligated palladium catalysts exceptionally effective at activating even challenging substrates like aryl chlorides.[2]

Transmetalation (Suzuki-Miyaura Coupling)

In the Suzuki-Miyaura reaction, following oxidative addition, the halide on the palladium complex is exchanged for the organic group of the organoboron reagent in a step called transmetalation.[6] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The steric bulk of SPhos is thought to play a role in facilitating this step by creating an open coordination site on the palladium for the incoming boronate.

Amine Coordination and Deprotonation (Buchwald-Hartwig Amination)

For the Buchwald-Hartwig amination, the oxidative addition product reacts with the amine. The amine coordinates to the palladium center, displacing the halide.[9][10] A base then deprotonates the coordinated amine to form a palladium-amido complex. The steric environment created by SPhos influences the accessibility of the palladium center for amine coordination.

Reductive Elimination: The Product-Forming Step

Reductive elimination is the final step of the catalytic cycle, where the two organic fragments on the palladium(II) center couple to form the desired carbon-carbon or carbon-nitrogen bond, regenerating the catalytically active Pd(0) species.[11] The steric bulk of SPhos is a key factor in promoting this step. The bulky dicyclohexyl groups create steric pressure around the palladium center, which is relieved upon reductive elimination, thus driving the reaction forward.[3]

The Crucial Role of the 2'-Methoxy Group: Hemilability and Stability

A distinguishing feature of SPhos is the methoxy group at the 2'-position of the biaryl backbone. This seemingly subtle modification has a profound impact on the catalyst's performance through a phenomenon known as hemilability.[2] The oxygen atom of the methoxy group can weakly coordinate to the palladium center, particularly in coordinatively unsaturated intermediates. This transient coordination can stabilize highly reactive species, preventing catalyst decomposition and promoting the desired catalytic turnover.[2]

Computational studies have suggested that this Pd-O interaction can stabilize the oxidative addition intermediate, which is believed to be a key factor in the high efficiency of SPhos-based catalysts.[2] This hemilabile behavior allows SPhos to act as a "smart" ligand, providing stability when needed and dissociating to create a reactive open coordination site for the subsequent steps of the catalytic cycle.

Performance in Action: A Comparative Overview

The theoretical advantages of SPhos translate into tangible performance benefits in the laboratory. The following table summarizes a comparison of SPhos with other common phosphine ligands in a representative Suzuki-Miyaura coupling reaction, highlighting its superior efficiency, particularly with challenging substrates.

| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |

| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 12 | 95 | [1] |

| Ferrocenyl Phosphines | dppf | 4-Bromotoluene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Dioxane | 80 | 12 | 92 | [1] |

| Dialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 80 | 16 | 85 | [1] |

Table 1: Comparative performance of phosphine ligands in the Suzuki-Miyaura coupling reaction. Data is illustrative and specific outcomes may vary depending on the exact reaction conditions and substrates.

Experimental Protocol: Suzuki-Miyaura Diversification of a Heteroaryl Chloride

The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing an SPhos-based catalyst system under mild, aqueous conditions. This method is particularly useful for the late-stage functionalization of complex molecules.[12]

Reaction: Coupling of a generic heteroaryl chloride with p-tolylboronic acid.

Materials:

-

Heteroaryl chloride (0.1 mmol, 1.0 equiv)

-

p-Tolylboronic acid (0.15 mmol, 1.5 equiv)

-

Potassium carbonate (K₂CO₃) (0.3 mmol, 3.0 equiv)

-

SPhos Pd G3 precatalyst (5 mol%)

-

Water:Acetonitrile (4:1, 1 mL)

-

Reaction vial with a magnetic stir bar

Procedure:

-

To a reaction vial, add the heteroaryl chloride (0.1 mmol), p-tolylboronic acid (0.15 mmol), potassium carbonate (0.3 mmol), and the SPhos Pd G3 precatalyst (5 mol%).

-

Add the water:acetonitrile (4:1, 1 mL) solvent mixture to the vial.

-

Seal the vial and place it in a heating block pre-heated to 37 °C.

-

Stir the reaction mixture for 18 hours.

-

Upon completion (monitored by a suitable technique such as TLC or LC-MS), cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality of Experimental Choices:

-

SPhos Pd G3 Precatalyst: The use of a well-defined precatalyst ensures a reliable and reproducible initiation of the catalytic cycle.

-

K₂CO₃ as Base: A moderately strong inorganic base is sufficient to activate the boronic acid without causing decomposition of sensitive functional groups.

-

Aqueous Acetonitrile: The use of water as a co-solvent can be beneficial for the solubility of the inorganic base and can also facilitate the transmetalation step. Acetonitrile helps to solubilize the organic substrates.

-

Mild Temperature (37 °C): The high activity of the SPhos-based catalyst allows the reaction to proceed at a low temperature, which is advantageous for substrates with thermally labile functional groups.

Conclusion

This compound (SPhos) is a testament to the power of rational ligand design in catalysis. Its mechanism of action is a finely tuned interplay of steric bulk, electron-richness, and hemilability, which collectively accelerate the key steps of the palladium-catalyzed cross-coupling cycle. The bulky dicyclohexylphosphino groups promote the formation of a reactive monoligated palladium species, facilitate oxidative addition, and drive the final reductive elimination. Simultaneously, the strategically positioned methoxy group provides crucial stability to reactive intermediates through a hemilabile coordination. This comprehensive understanding of the "why" and "how" of SPhos's function empowers researchers to harness its full potential in the synthesis of novel and complex molecules, pushing the boundaries of what is possible in modern drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. youtube.com [youtube.com]

- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Deconstructing the Engine of Modern Cross-Coupling: Steric and Electronic Effects of the SPhos Ligand Family

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of dialkylbiaryl monophosphine ligands, pioneered by the Buchwald laboratory, has irrevocably transformed the landscape of palladium-catalyzed cross-coupling. These ligands have enabled reactions previously deemed impossible, particularly with challenging substrates like aryl chlorides, under remarkably mild conditions.[1] At the heart of this revolution lies a masterful synergy of steric and electronic properties. This guide deconstructs these core principles using 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as the archetypal example. While the topic specifies a mono-methoxy variant, the vast body of empirical data and mechanistic understanding has been established with the dimethoxy SPhos. Therefore, we will focus on SPhos to provide a robust, data-driven analysis, the principles of which are directly applicable to the broader class of related dialkylbiaryl phosphines. We will explore how its unique architecture modulates each step of the catalytic cycle, provide field-proven experimental protocols, and offer a quantitative framework for understanding its unparalleled efficacy in modern synthesis.

The Architectural Blueprint of a High-Performance Ligand

The remarkable performance of SPhos is not accidental; it is the result of a deliberate molecular design that balances two critical factors: steric hindrance and electron-donating capacity.[2] The ligand's structure can be dissected into three key components that work in concert:

-

The Biphenyl Backbone: This scaffold provides a rigid yet conformationally dynamic framework. It positions the phosphine and the methoxy groups in a precise spatial relationship, which is crucial for their interaction with the palladium center.

-

The Dicyclohexylphosphino Group (-PCy₂): This is the primary source of both the ligand's steric bulk and its strong electron-donating nature. The sp³-hybridized carbons of the cyclohexyl rings make the phosphorus atom significantly more electron-rich than in triarylphosphines (e.g., PPh₃).[3]

-

The Ortho-Methoxy Groups (-OMe): Located on the second aryl ring, these groups fine-tune the ligand's electronic properties and play a crucial role in stabilizing key intermediates through weak, non-covalent interactions.

Caption: Structural components of the SPhos ligand.

The Role of Steric Bulk: Creating a Reactive Pocket

The steric hindrance imparted by the two cyclohexyl groups is a cornerstone of the ligand's function. This bulk is not simply a passive feature; it actively drives the catalytic cycle forward.

2.1. Promoting Monoligation and Catalyst Activity

In a typical palladium-catalyzed reaction, the active catalyst is a 14-electron, monoligated Pd(0) species, L₁Pd(0). However, palladium can often exist as a less reactive, bis-ligated L₂Pd(0) species. The immense steric bulk of SPhos makes the formation of a L₂Pd(0) complex highly unfavorable, thus increasing the equilibrium concentration of the highly reactive L₁Pd(0) catalyst.[4] This ensures that the catalyst is primed for the crucial first step of the cycle: oxidative addition.

2.2. Facilitating Reductive Elimination

Perhaps the most critical role of steric bulk is in promoting the final, product-forming step: reductive elimination. For two groups (e.g., two aryl rings in a Suzuki coupling) to form a new bond and be expelled from the palladium center, they must be able to approach each other. The bulky SPhos ligand creates steric pressure on the Pd(II) intermediate, forcing the coupling partners into proximity and lowering the energy barrier for reductive elimination.[5] It has been established that this step is faster from a three-coordinate Pd(II) complex than a four-coordinate one.[6] The ligand's bulk helps to prevent the coordination of a fourth ligand, favoring the T-shaped geometry required for rapid product formation.[6]

Caption: Steric hindrance promotes the active catalyst and accelerates product formation.

The Power of Electronics: Activating the Metal Center

SPhos is classified as a highly electron-rich ligand. This property is primarily due to the dialkylphosphino group, which is a strong σ-donor.

3.1. Accelerating Oxidative Addition

The oxidative addition of an aryl halide (Ar-X) to the Pd(0) center is often the rate-determining step of a cross-coupling reaction, especially with less reactive electrophiles like aryl chlorides.[7] The electron-rich nature of SPhos increases the electron density on the palladium atom. This makes the metal center more nucleophilic and enhances its ability to attack and cleave the Ar-X bond, thereby accelerating the oxidative addition step.[5][8]

3.2. The Concept of Hemilability

The biphenyl backbone and its substituents also offer a unique stabilizing feature known as hemilability. The lower aromatic ring or the oxygen atoms of the methoxy groups can act as weak, temporary ligands for the palladium center.[6][9] This pseudobidentate character helps to stabilize the highly reactive monoligated palladium complexes during the catalytic cycle, preventing catalyst decomposition while still allowing substrates to access the metal center.[6]

Quantitative Steric and Electronic Parameters

To move beyond qualitative descriptions, chemists use standardized parameters to quantify ligand properties. The Tolman Electronic Parameter (TEP) measures electron-donating ability via IR spectroscopy of L-Ni(CO)₃ complexes, where a lower frequency (ν(CO) in cm⁻¹) indicates a more electron-donating ligand.[10][11][12] Steric bulk is often quantified by the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur), which measures the space a ligand occupies in the metal's coordination sphere.

| Parameter | Description | Value for SPhos | Implication |

| Tolman Cone Angle (θ) | A calculated angle of a cone that encompasses the ligand at a set M-P distance. | 199° (Calculated for a related complex) | Extremely high steric bulk. |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere of the metal that is occupied by the ligand. | 39.6% | Significant steric hindrance. |

| Tolman Electronic Parameter (TEP) | A₁ C-O stretching frequency (cm⁻¹) in L-Ni(CO)₃. | 2061.7 cm⁻¹ | Highly electron-donating (cf. PPh₃ = 2068.9 cm⁻¹). |

(Note: Exact experimental values can vary slightly based on the method of determination. Data compiled from multiple sources for representative understanding.)

Synergy in Action: A Catalytic Cycle Walkthrough

The true power of SPhos lies in the synergy between its steric and electronic properties. Neither effect in isolation would produce such a highly active catalyst.

Caption: The interplay of steric and electronic effects in a Suzuki-Miyaura cycle.

-

Cycle Entry & Oxidative Addition: The steric bulk of SPhos ensures a high concentration of the active L-Pd(0) species. The strong electron-donating character then accelerates the attack on the Ar-X bond.

-

Transmetalation: This step, where the organic group from the boron reagent is transferred to the palladium, is less directly influenced but proceeds rapidly from the stable L-Pd(II)(Ar)(X) intermediate.

-

Reductive Elimination: The steric pressure from the bulky ligand forces the two organic partners together, facilitating the final bond formation and regenerating the L-Pd(0) catalyst.

Field-Proven Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

The following protocol is a self-validating system designed for reliability and reproducibility, reflecting best practices for using SPhos-based catalysts.

Objective: To couple 2-chlorotoluene with 4-methoxyphenylboronic acid.

Rationale: This reaction pairs a sterically hindered and electronically deactivated aryl chloride with a standard boronic acid, a transformation that is challenging for less advanced catalyst systems. The use of a G3 (third-generation) precatalyst is chosen for its superior air-stability and ease of handling, which allows for rapid and reliable formation of the active Pd(0) catalyst in solution.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for a robust Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add 4-methoxyphenylboronic acid (e.g., 0.30 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 0.40 mmol, 2.0 equiv), and the SPhos Pd G3 precatalyst (0.0025 mmol, 1 mol%).

-

Causality: Using an oven-dried vessel and solid base minimizes water, which can lead to competitive protodeboronation of the boronic acid. The G3 precatalyst is air-stable and can be weighed in the open.[5]

-

-

Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.

-

Causality: While the precatalyst is air-stable, the active Pd(0) species generated in solution is sensitive to oxygen. Establishing an inert atmosphere is critical for catalyst longevity and achieving high yields.

-

-

Solvent and Substrate Addition: Through the septum, add degassed 1,4-dioxane (1.25 mL, to achieve 0.2 M concentration). Finally, add 2-chlorotoluene (0.25 mmol, 1.0 equiv) via syringe.

-

Causality: Degassing the solvent removes dissolved oxygen. Dioxane is an excellent solvent for this chemistry, balancing polarity and boiling point.

-

-

Reaction: Place the vial in a preheated aluminum heating block at 100 °C and stir vigorously for 12 hours.

-

Causality: The high activity of the SPhos catalyst allows for reasonable reaction times even with a challenging aryl chloride. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (K₃PO₄ is not fully soluble).

-

-

Monitoring & Workup: After cooling to room temperature, the reaction can be monitored by TLC or GC-MS. Upon completion, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

The efficacy of 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and its analogues is a direct consequence of the sophisticated interplay between their steric and electronic properties. Its bulky framework promotes the formation of highly reactive, monoligated Pd(0) species and accelerates the crucial reductive elimination step. Simultaneously, its electron-rich nature facilitates the often rate-limiting oxidative addition step. This synergistic design has made SPhos a universal and indispensable tool for constructing C-C and C-N bonds, enabling chemists in pharmaceutical and materials science to build complex molecules with greater efficiency and under milder conditions than ever before.[2][8] Understanding these foundational principles is paramount for rational catalyst selection, troubleshooting, and the development of next-generation synthetic methodologies.

References

- 1. SPhos - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 12. Tolman electronic parameter - Wikiwand [wikiwand.com]

The Architectonics of Catalysis: Unveiling the Pivotal Role of the Methoxy Group in 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl (SPhos)

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Biaryl Phosphine Ligands and the Ascent of SPhos

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The efficacy of these transformations is profoundly dictated by the nature of the ancillary phosphine ligand, which modulates the electronic and steric environment of the palladium center.[1][2] Among the pantheon of these crucial molecules, the Buchwald biaryl phosphine ligands have emerged as exceptionally powerful tools, enabling challenging bond formations with remarkable efficiency.[1]

This guide delves into the core of one such prominent ligand, 2-(Dicyclohexylphosphino)-2'-methoxybiphenyl, focusing on the often-understated yet critical role of its 2'-methoxy group. By understanding the intricate functions of this substituent, from electronic modulation to non-covalent interactions, researchers can unlock the full potential of SPhos-based catalytic systems and rationally design more efficient synthetic routes.

The Multifaceted Influence of the 2'-Methoxy Group: More Than a Mere Substituent

The exceptional performance of catalysts derived from this compound in demanding cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is not coincidental.[1][3] It is a direct consequence of the unique structural and electronic features imparted by the methoxy group. This influence can be dissected into three primary, interconnected roles: electronic tuning, steric effects, and its capacity for hemilabile coordination and non-covalent interactions.

Electronic Tuning: An Electron-Rich Core for Enhanced Reactivity

The methoxy group, being an electron-donating substituent, enriches the electron density of the biaryl backbone.[4] This electronic enrichment is transmitted to the phosphorus atom and, subsequently, to the palladium center to which it coordinates.[2] An electron-rich palladium center is more nucleophilic, which significantly accelerates the rate-determining oxidative addition step in many cross-coupling catalytic cycles.[5] This enhanced reactivity is particularly crucial for the activation of less reactive substrates, such as aryl chlorides.[6][7]

Steric Influence: Crafting a Protective and Productive Catalytic Pocket

While the dicyclohexylphosphino group provides the bulk of the steric hindrance, the 2'-methoxy group also contributes to the overall steric profile of the ligand.[8][9] This steric bulk is not merely an impediment; it serves several crucial functions. Firstly, it promotes the formation of monoligated palladium(0) species (L-Pd), which are often the catalytically active species.[10] Secondly, the steric environment created by the ligand helps to prevent catalyst deactivation pathways such as the formation of palladium black. Lastly, this steric hindrance can influence the regioselectivity and stereoselectivity of certain reactions.[8][9]

Hemilability and Non-Covalent Interactions: A Dynamic Dance of Stabilization

Perhaps the most sophisticated role of the methoxy group lies in its ability to act as a hemilabile ligand and engage in stabilizing non-covalent interactions.[8] The oxygen atom of the methoxy group can coordinate to the palladium center, particularly in coordinatively unsaturated intermediates. This transient interaction can stabilize key intermediates in the catalytic cycle, such as the oxidative addition complex, without being so strong as to inhibit subsequent steps.[11]

This hemilabile nature allows the ligand to adapt to the electronic demands of the metal center throughout the catalytic cycle. For instance, during the oxidative addition step, the methoxy group can offer its lone pair to the electron-deficient palladium(II) center, thereby lowering the activation energy of this crucial step.

Comparative Performance in Catalysis: A Quantitative Look

The theoretical advantages conferred by the methoxy group translate into tangible improvements in catalytic performance. The following table provides a comparative overview of SPhos's efficacy in Suzuki-Miyaura and Buchwald-Hartwig reactions, benchmarked against other common phosphine ligands.

| Ligand | Reaction Type | Substrates | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| SPhos | Suzuki-Miyaura | 4-Chlorotoluene + Phenylboronic acid | Pd(OAc)₂ (2 mol%) | Toluene/H₂O (10:1) | K₃PO₄ | 100 | 2 | 95 |

| XPhos | Suzuki-Miyaura | 4-Chlorotoluene + Phenylboronic acid | [Pd(allyl)Cl]₂ (0.0025 M) | MeOH/THF (19:1) | K₂CO₃ | RT | 0.5 | 92 |

| SPhos | Buchwald-Hartwig | 4-Chlorotoluene + Morpholine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >95 (qualitative) |

| XPhos | Buchwald-Hartwig | 4-Chlorotoluene + Morpholine | Pd₂(dba)₃ (1.5 mol%) | Toluene | NaOtBu | 100 | 6 | 94 |

| RuPhos | Buchwald-Hartwig | Aryl Bromides + Morpholine derivatives | Pd₂(dba)₃ | Dioxane | K₃PO₄ | 100 | 12 | 60-88 |

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions in all cases.[12][13]

Experimental Protocols: Harnessing the Power of SPhos

To provide a practical context for the application of SPhos, the following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol details the coupling of 2-chloro-m-xylene with 2-methylphenylboronic acid.[12]

Materials:

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

This compound (SPhos)

-

2-Methylphenylboronic acid

-

2-Chloro-m-xylene

-

Tripotassium phosphate (K₃PO₄)

-

Toluene (degassed)

-

Deionized water

Procedure:

-

To a 3-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (66 mg, 0.115 mmol, 1.5 mol%), SPhos (94 mg, 0.229 mmol, 3.0 mol%), 2-methylphenylboronic acid (1.56 g, 11.5 mmol, 1.5 equiv.), and tripotassium phosphate (4.87 g, 22.9 mmol, 3.0 equiv.).

-

Add degassed toluene (15 mL) and deionized water (1.5 mL).

-

Stir the mixture at room temperature for 5 minutes.

-

Add 2-chloro-m-xylene (1.0 mL, 7.64 mmol, 1.0 equiv.) in one portion.

-

Heat the resulting mixture to reflux and stir for 7 hours.

-

Cool the reaction mixture to room temperature and quench with water (10 mL).

-

Separate the organic layer and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane only) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted for SPhos based on a high-yielding procedure for the amination of 4-chlorotoluene with morpholine.[12]

Materials:

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

This compound (SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

4-Chlorotoluene

-

Morpholine

-

Toluene (degassed)

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (e.g., 0.0633 mmol, 1.5 mol%), SPhos (e.g., 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (e.g., 8.44 mmol, 2.0 equiv.).

-

Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add 4-chlorotoluene (e.g., 4.22 mmol, 1.0 equiv.) and morpholine (e.g., 6.33 mmol, 1.5 equiv.) in one portion.

-

Heat the resulting mixture to reflux and stir for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water (10 mL).

-

Separate the organic layer and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1) to afford the corresponding aryl amine.

Visualizing the Catalytic Cycle: The Methoxy Group in Action

The following diagrams, rendered in DOT language for Graphviz, illustrate the proposed catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key intervention of the methoxy group.

Suzuki-Miyaura Catalytic Cycle with SPhos

Caption: Suzuki-Miyaura cycle with SPhos highlighting methoxy stabilization.

Buchwald-Hartwig Amination Catalytic Cycle with SPhos

Caption: Buchwald-Hartwig cycle with SPhos highlighting methoxy stabilization.

Conclusion: A Testament to Rational Ligand Design

The enduring success of this compound (SPhos) in palladium-catalyzed cross-coupling is a testament to the power of rational ligand design. The 2'-methoxy group, far from being a passive substituent, is an active and crucial participant in the catalytic process. Its electronic and steric contributions, coupled with its capacity for hemilabile coordination, create a highly efficient and robust catalytic system capable of overcoming the challenges posed by unreactive substrates. For researchers in drug development and other areas of chemical synthesis, a deep understanding of these ligand-based effects is paramount for the development of novel, efficient, and scalable synthetic methodologies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 657408-07-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Development of Buchwald Phosphine Ligands

Abstract

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, a cornerstone of many pharmaceuticals, agrochemicals, and materials.[1][2][3][4] At the heart of this transformation lies the Buchwald-Hartwig amination, a reaction whose success is intricately tied to the design and evolution of highly specialized phosphine ligands. This technical guide provides a comprehensive overview of the discovery and development of Buchwald phosphine ligands, from their conceptual origins to their current state-of-the-art applications. We will delve into the mechanistic underpinnings that dictate their efficacy, explore the generational advancements that have broadened their substrate scope, and provide practical insights for their application in research and development.

The Dawn of an Era: The Need for a Better Way to Make C-N Bonds

Traditional methods for constructing aryl C-N bonds, such as nucleophilic aromatic substitution and the Goldberg reaction, often suffered from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] Recognizing these limitations, the late 20th century saw a surge in research aimed at developing milder and more general catalytic methods. Early forays into palladium-catalyzed C-N coupling were reported, but it was the seminal work of Professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s that truly unlocked the potential of this transformation.[1][5] Their initial reports on the palladium-catalyzed coupling of amines with aryl halides laid the foundation for what would become one of the most powerful tools in modern organic synthesis.[1][6]

The Heart of the Matter: The Catalytic Cycle and the Role of the Ligand

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5][7][8] The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[5][7][8]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[5][8]

-

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[5][7][8]

The efficiency of each of these steps is profoundly influenced by the nature of the phosphine ligand coordinated to the palladium center. The ligand's steric and electronic properties are critical for promoting the desired transformations while suppressing unwanted side reactions.[9]

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.